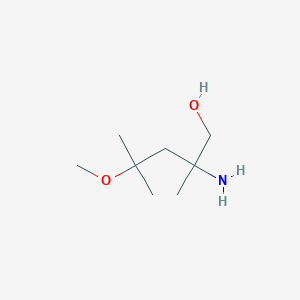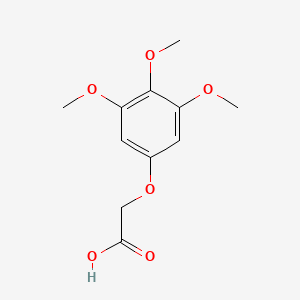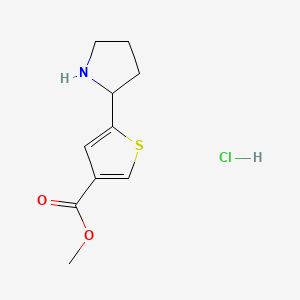
Methyl5-(pyrrolidin-2-yl)thiophene-3-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(pyrrolidin-2-yl)thiophene-3-carboxylate hydrochloride is a heterocyclic compound that features a thiophene ring substituted with a pyrrolidine moiety and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(pyrrolidin-2-yl)thiophene-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with a halogenated thiophene precursor.
Esterification: The carboxylate ester group is introduced through esterification, typically using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to scale up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(pyrrolidin-2-yl)thiophene-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrrolidine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-(pyrrolidin-2-yl)thiophene-3-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of organic electronic materials.
Mecanismo De Acción
The mechanism of action of methyl 5-(pyrrolidin-2-yl)thiophene-3-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as neurotransmitter receptors or enzymes, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(pyrrolidin-2-yl)pyridine-3-carboxylate: Similar structure but with a pyridine ring instead of a thiophene ring.
Methyl 5-(pyrrolidin-2-yl)furan-3-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Methyl 5-(pyrrolidin-2-yl)thiophene-3-carboxylate hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its pyridine and furan analogs. This uniqueness can be leveraged in the design of novel compounds with specific desired properties.
Propiedades
Fórmula molecular |
C10H14ClNO2S |
|---|---|
Peso molecular |
247.74 g/mol |
Nombre IUPAC |
methyl 5-pyrrolidin-2-ylthiophene-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-13-10(12)7-5-9(14-6-7)8-3-2-4-11-8;/h5-6,8,11H,2-4H2,1H3;1H |
Clave InChI |
UNXNSCLDNBDQSQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CSC(=C1)C2CCCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


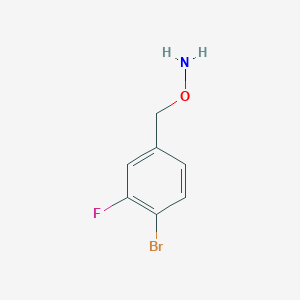
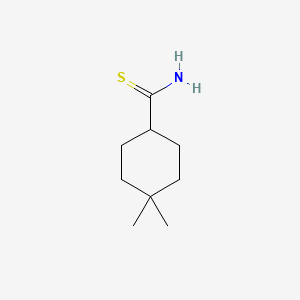
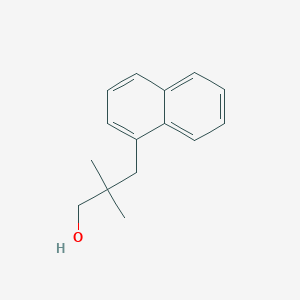
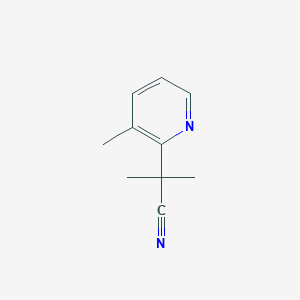

![1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol](/img/structure/B13606316.png)
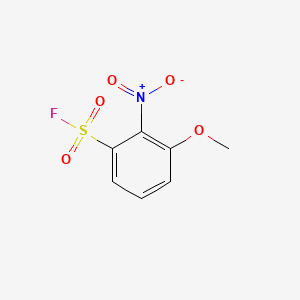


![2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid](/img/structure/B13606335.png)


